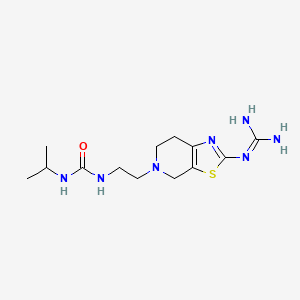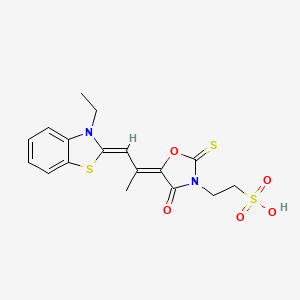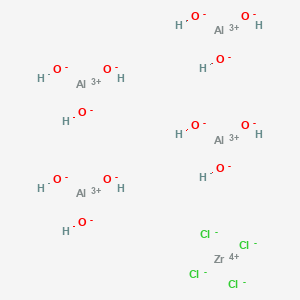
Aluminum zirconium tetrachlorohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum zirconium tetrachlorohydrate: is a polymeric, loosely hydrated complex of basic aluminum zirconium chloride. It encompasses a range of aluminum-to-zirconium atomic ratios between 2.0:1 and 5.99:1 and a range of (aluminum plus zirconium)-to-chloride atomic ratios between 1.5:1 and 0.9:1 . This compound is commonly used in antiperspirant products due to its ability to obstruct pores in the skin and prevent sweat from leaving the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum zirconium tetrachlorohydrate is synthesized by reacting aluminum chloride and zirconium oxychloride in the presence of water. The reaction typically involves the formation of a polymeric complex, which is then loosely hydrated .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of solvents such as water, propylene glycol, or dipropylene glycol. The compound is preserved in well-closed containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Aluminum zirconium tetrachlorohydrate primarily undergoes complexation reactions. It forms complexes with various ligands, including glycine, calcium glycinate, magnesium glycinate, potassium glycinate, sodium glycinate, and zinc glycinate .
Common Reagents and Conditions:
Reagents: Glycine, calcium glycinate, magnesium glycinate, potassium glycinate, sodium glycinate, zinc glycinate.
Major Products: The major products formed from these reactions are polymeric complexes of this compound with the respective ligands .
Scientific Research Applications
Chemistry: Aluminum zirconium tetrachlorohydrate is used in the synthesis of various polymeric materials and as a precursor for the preparation of zirconia-based nanomaterials .
Biology and Medicine: In the field of biology and medicine, this compound is widely used in antiperspirant products to reduce sweating by forming a colloidal “plug” in the sweat glands .
Industry: The compound is also used in the production of deodorants and other personal care products due to its ability to absorb moisture and prevent sweat from leaving the body .
Mechanism of Action
The primary mechanism of action of aluminum zirconium tetrachlorohydrate involves the formation of a polymer complex that blocks the pores in the skin. This prevents sweat from leaving the body, thereby reducing perspiration . The compound diffuses into the sweat gland and forms a colloidal “plug,” which limits the flow of sweat to the skin surface .
Comparison with Similar Compounds
Aluminum zirconium tetrachlorohydrex gly: This compound is similar to aluminum zirconium tetrachlorohydrate but includes glycine in its structure.
Aluminum zirconium pentachlorohydrate: Another similar compound with a different chloride content, used for similar applications.
Aluminum zirconium trichlorohydrate: This compound has a lower chloride content and is also used in antiperspirant products.
Uniqueness: this compound is unique due to its specific aluminum-to-zirconium and aluminum plus zirconium-to-chloride atomic ratios, which provide it with distinct properties and effectiveness in blocking sweat glands .
Properties
CAS No. |
98106-52-6 |
|---|---|
Molecular Formula |
Al4Cl4H12O12Zr |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |
InChI |
InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |
InChI Key |
VGXPYLCBMMMTKL-UHFFFAOYSA-A |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


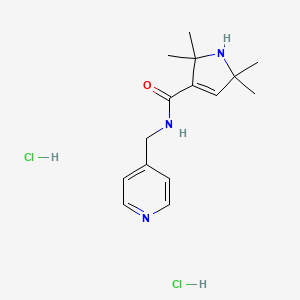
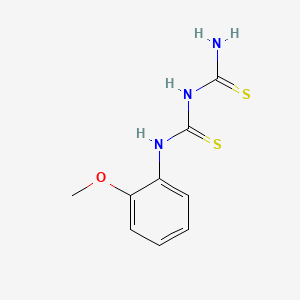
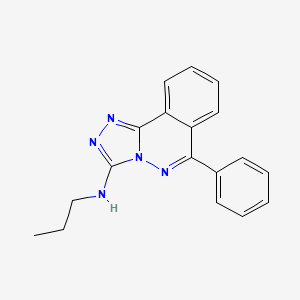
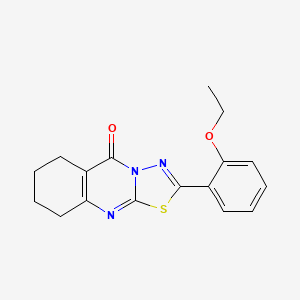

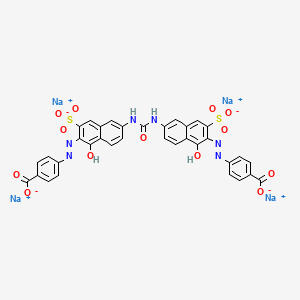
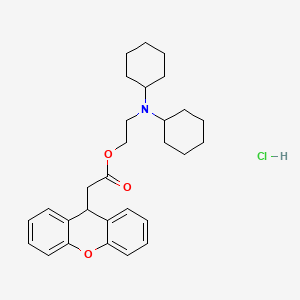
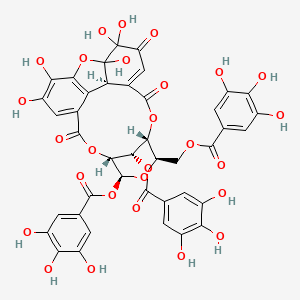
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
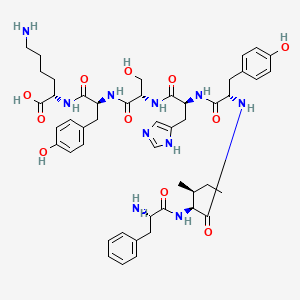
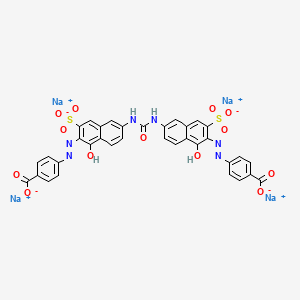
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
